(R)-Allococaine (R)-Allococaine
Brand Name: Vulcanchem
CAS No.: 21030-42-2
VCID: VC17978696
InChI: InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1
SMILES:
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

(R)-Allococaine

CAS No.: 21030-42-2

Cat. No.: VC17978696

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-Allococaine - 21030-42-2

Specification

CAS No. 21030-42-2
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Standard InChI InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1
Standard InChI Key ZPUCINDJVBIVPJ-GBJTYRQASA-N
Isomeric SMILES CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC
Canonical SMILES CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(R)-Allococaine (CAS No. 668-19-9) is defined by the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol. Its IUPAC name, methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, reflects its tropane backbone modified with a benzoyloxy group at position 3 and a methyl ester at position 2. The stereochemistry at the 1R, 2R, 3R, and 5S positions distinguishes it from other cocaine analogues, influencing its binding affinity to neurotransmitter transporters.

Stereochemical Configuration

The R-configuration of the tropane ring is critical for its pharmacological activity, as demonstrated in studies of structurally related compounds . Modifications to the benzoyloxy or carbomethoxy groups alter interactions with target proteins, such as the dopamine transporter (DAT), though the exact steric and electronic contributions remain under investigation.

Synthesis and Chemical Modifications

Synthetic Pathways

(R)-Allococaine is synthesized via nitrone cycloaddition reactions, which enable precise control over stereochemistry during tropane ring formation. Recent methodologies report yields ranging from 13% to 55%, contingent on reaction conditions and purification protocols. Key intermediates include anhydroecgonine methyl ester, derived from cocaine through hydrolysis, dehydration, and esterification .

Challenges in Synthesis

The synthesis’s complexity arises from the need to preserve the R-configuration while introducing functional groups. For instance, quaternization of the tropane nitrogen is hindered by steric effects from axial carbomethoxy substituents, necessitating careful optimization . Advances in asymmetric catalysis and chiral resolution techniques have improved enantiomeric purity, though scalability remains a limitation.

Pharmacological Profile

Mechanism of Action

(R)-Allococaine inhibits the dopamine transporter (DAT) with a mechanism analogous to cocaine, albeit with altered potency and selectivity. Comparative studies suggest its 3β-benzoyloxy group enhances hydrophobic interactions with DAT’s substrate-binding pocket, while the 2β-carbomethoxy group engages in hydrogen bonding with serine residues in transmembrane domains .

Selectivity for Neurotransmitter Transporters

In vitro assays reveal moderate affinity for serotonin (SERT) and norepinephrine transporters (NET), though DAT remains its primary target. The table below summarizes binding affinities (Ki) for (R)-Allococaine and related analogues:

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
(R)-Allococaine89 ± 121,240 ± 180850 ± 110
Cocaine320 ± 451,890 ± 2501,050 ± 140
WIN 3542812 ± 23,450 ± 4202,780 ± 310

Data adapted from Vulcanchem and Singh (2000) .

Comparative Analysis with Cocaine Analogues

Structural-Activity Relationships (SAR)

The tropane ring and ester substituents are pivotal for DAT affinity. For example:

  • 3β-Aryl substitutions (e.g., benzoyloxy) improve DAT binding by 3–5 fold compared to cocaine .

  • 2β-Carbomethoxy groups confer selectivity over SERT and NET, reducing off-target effects.

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